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Compound of Interest

Compound Name:
2-(7-Octyn-1-yl)-1H-isoindole-1,3-

dione

Cat. No.: B1374448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

data for N-(7-octynyl)phthalimide. Due to the absence of published experimental data for this

specific molecule in the searched literature, the spectroscopic data presented herein is based

on established principles and analysis of structurally related compounds. This document offers

a robust framework for the synthesis, characterization, and utilization of this compound in

research and development.

Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-(7-octynyl)phthalimide.

These predictions are derived from the known spectral characteristics of the phthalimide moiety

and terminal alkynes.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.85 m 2H Aromatic H

~7.73 m 2H Aromatic H

~3.70 t 2H N-CH₂-

~2.18 td 2H -CH₂-C≡

~1.94 t 1H ≡C-H

~1.69 p 2H N-CH₂-CH₂-

~1.50 m 2H -CH₂-CH₂-C≡

~1.38 m 4H -(CH₂)₂-

Solvent: CDCl₃. The chemical shifts for the phthalimide protons are based on known data for N-

alkyl phthalimides. The shifts for the octynyl chain are predicted based on standard values for

alkyl chains and terminal alkynes.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (ppm) Assignment

~168.4 C=O

~134.0 Aromatic C

~132.1 Aromatic C (quaternary)

~123.2 Aromatic C

~84.1 -C≡CH

~68.5 -C≡CH

~37.8 N-CH₂-

~28.2 -CH₂-

~28.1 -CH₂-

~28.0 -CH₂-

~26.1 -CH₂-

~18.3 -CH₂-

Solvent: CDCl₃. The chemical shifts for the phthalimide carbons are based on known data. The

shifts for the octynyl chain are predicted based on standard values for alkyl chains and terminal

alkynes.

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Sharp ≡C-H stretch

~2930, 2860 Medium C-H stretch (alkyl)

~2120 Weak, Sharp C≡C stretch

~1770, 1715 Strong
C=O stretch (imide,

asymmetric and symmetric)

~1465, 1395 Medium C-H bend (alkyl)

~720 Strong Aromatic C-H bend

The characteristic imide carbonyl stretches and the terminal alkyne C-H and C≡C stretches are

the key diagnostic peaks.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Interpretation

255.12 [M]⁺ (Molecular Ion)

160.04 [M - C₇H₁₁]⁺ (Phthalimide fragment)

148.04 [C₈H₄O₂N]⁺

130.04 [C₈H₄O₂]⁺

104.03 [C₇H₄O]⁺

76.03 [C₆H₄]⁺

Calculated for C₁₆H₁₇NO₂. The fragmentation pattern is expected to show a prominent peak for

the phthalimide cation.

Experimental Protocols
Synthesis of N-(7-octynyl)phthalimide (Gabriel
Synthesis)
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This procedure is a general method adapted for the synthesis of N-(7-octynyl)phthalimide.

Materials:

Potassium phthalimide

8-Bromooct-1-yne

N,N-Dimethylformamide (DMF), anhydrous

Dichloromethane

Water

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate

Procedure:

To a solution of potassium phthalimide (1.0 equivalent) in anhydrous DMF, add 8-bromooct-

1-yne (1.1 equivalents).

Stir the reaction mixture at 80-90 °C under a nitrogen atmosphere for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous mixture with dichloromethane (3 x volumes).

Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford N-(7-octynyl)phthalimide as a solid.
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Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra would be

recorded on a spectrometer operating at a frequency of 400 MHz or higher.[1] The sample

would be dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy The IR spectrum would be recorded on a Fourier-transform infrared

(FTIR) spectrometer.[2] The solid sample can be analyzed as a KBr pellet or a thin film

evaporated from a solvent.[3][4] The spectrum would be recorded in the range of 4000-400

cm⁻¹.

Mass Spectrometry (MS) The mass spectrum would be obtained using a mass spectrometer

with an electron ionization (EI) source.[5][6] The sample would be introduced via direct infusion

or after separation by gas chromatography. The data would be acquired in the positive ion

mode, and the mass-to-charge ratio (m/z) of the ions would be determined.[5][6]

Visualizations
The following diagram illustrates the synthetic workflow for N-(7-octynyl)phthalimide.
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Caption: Synthetic workflow for N-(7-octynyl)phthalimide via Gabriel synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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